N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide
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Overview
Description
N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide is a complex organic compound that features a quinoline core, furan rings, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the furan rings and the phenyl group. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Furan Rings: The furan rings can be introduced via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Attachment of the Phenyl Group: This step can be accomplished through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), acetic acid as solvent.
Major Products
Oxidation: Furanones
Reduction: Tetrahydroquinoline derivatives
Substitution: Nitro or halogenated phenyl derivatives
Scientific Research Applications
N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Structures: Interfering with the integrity of cellular membranes or other structures.
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: A furan derivative with potential biological activities.
Furan-2-carboxylic acid derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide stands out due to its unique combination of a quinoline core, furan rings, and a phenyl group
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-18-17-22(28(19-9-3-2-4-10-19)26(30)24-14-8-16-32-24)20-11-5-6-12-21(20)27(18)25(29)23-13-7-15-31-23/h2-16,18,22H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKQEFFQJACTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)N(C4=CC=CC=C4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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